REACTION_CXSMILES
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[CH:1]1[C:6]([NH2:7])=[CH:5][C:4]2[O:8][C:9]([F:12])([F:11])[O:10][C:3]=2[CH:2]=1.Cl.[C:14](Cl)(Cl)=[S:15].ClCCl>O>[N:7]([C:6]1[CH:1]=[CH:2][C:3]2[O:10][C:9]([F:11])([F:12])[O:8][C:4]=2[CH:5]=1)=[C:14]=[S:15]
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Name
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|
Quantity
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34.6 g
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Type
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reactant
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Smiles
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C1=CC2=C(C=C1N)OC(O2)(F)F
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Name
|
|
Quantity
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90 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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350 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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27 g
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Type
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reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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ClCCl
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Type
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CUSTOM
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Details
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The mixture was stirred for a further 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at the given temperature for a further 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
the dichloromethane was removed
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Type
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DISTILLATION
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Details
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The crude product was distilled at 45 mbar
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Type
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CUSTOM
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Details
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28 g (=89% of theory) were obtained as a colourless to yellowish liquid
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N(=C=S)C1=CC2=C(OC(O2)(F)F)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |